molecular formula C22H26N2O4 B12450202 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxooctahydro-2H-isoindol-2-yl)acetate

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxooctahydro-2H-isoindol-2-yl)acetate

Cat. No.: B12450202
M. Wt: 382.5 g/mol
InChI Key: GSZSALXXHPXCHN-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with trimethyl groups and an ester linkage to a hexahydroisoindole moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.

    Formation of the Ester Linkage: The ester linkage can be formed by reacting the quinoline derivative with 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antimalarial, and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a lead compound for drug development.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-trimethyl-1H-quinolin-6-amine: Similar in structure but lacks the ester linkage and hexahydroisoindole moiety.

    6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains an ethoxy group instead of the ester linkage.

    2,2,4-trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline: Contains additional phenyl and trityl groups, making it bulkier.

Uniqueness

2,2,4-trimethyl-1H-quinolin-6-yl 2-(1,3-dioxo-hexahydroisoindol-2-yl)acetate is unique due to its combination of a quinoline ring with trimethyl groups and an ester linkage to a hexahydroisoindole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other quinoline derivatives.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetate

InChI

InChI=1S/C22H26N2O4/c1-13-11-22(2,3)23-18-9-8-14(10-17(13)18)28-19(25)12-24-20(26)15-6-4-5-7-16(15)21(24)27/h8-11,15-16,23H,4-7,12H2,1-3H3

InChI Key

GSZSALXXHPXCHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)CN3C(=O)C4CCCCC4C3=O)(C)C

Origin of Product

United States

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